

Application Notes and Protocols for Regelinol

Extraction from Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regelinol*

Cat. No.: *B1679257*

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Introduction

Regelinol is an ursene-type triterpenoid with promising antitumor properties, first isolated from *Tripterygium regelii*[1]. This document provides a detailed protocol for the extraction, isolation, and quantification of **Regelinol** from plant material. The methodologies described are based on established techniques for the extraction of triterpenoids from plant sources, particularly from the *Tripterygium* genus.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

- Plant Material: Dried and powdered stems of *Tripterygium regelii*.
- Grinding: The dried plant material should be ground into a fine powder (approximately 40-60 mesh size) to increase the surface area for solvent penetration.
- Drying: Ensure the plant material is thoroughly dried to a constant weight, as moisture can interfere with the extraction efficiency of less polar solvents.

Extraction of Crude Regelinol

This protocol outlines a solid-liquid extraction method using ethanol, a common and effective solvent for triterpenoids.

- Solvent: 95% Ethanol.
- Apparatus: Soxhlet apparatus or a round-bottom flask with a reflux condenser.
- Procedure:
 - Weigh the powdered plant material.
 - Place the powdered material in a porous thimble (for Soxhlet extraction) or directly into the round-bottom flask.
 - Add 95% ethanol at a solvent-to-solid ratio of 10:1 (v/w). For example, for 100 g of plant powder, use 1 L of ethanol.
 - Soxhlet Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The continuous circulation of fresh solvent enhances extraction efficiency.
 - Maceration with Reflux: Heat the mixture to the boiling point of ethanol and maintain a gentle reflux for 4-6 hours with continuous stirring.
 - After extraction, cool the mixture to room temperature.
 - Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude ethanol extract.

Fractionation and Purification of Regelinol

The crude extract contains a complex mixture of compounds. Column chromatography and High-Performance Liquid Chromatography (HPLC) are employed for the isolation of **Regelinol**.

- Fractionation using Column Chromatography:
 - Stationary Phase: Silica gel (100-200 mesh).

- Mobile Phase: A gradient of n-hexane and ethyl acetate.
- Procedure:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
 - Pack a glass column with silica gel slurry in n-hexane.
 - Load the dissolved extract onto the top of the column.
 - Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
 - Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
 - Combine fractions containing the compound of interest based on TLC analysis.
- Purification using Preparative HPLC:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of methanol and water or acetonitrile and water.
 - Detection: UV detector at 210 nm.
 - Procedure:
 - Dissolve the semi-purified fraction from column chromatography in the mobile phase.
 - Inject the sample into the preparative HPLC system.
 - Collect the peak corresponding to **Regelinol** based on its retention time.
 - Evaporate the solvent from the collected fraction to obtain pure **Regelinol**.

Quantitative Analysis by HPLC-UV

This protocol provides a method for the quantification of **Regelinol** in the plant extract.

- Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
- Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Standard Preparation: Prepare a series of standard solutions of purified **Regelinol** of known concentrations in the mobile phase.
- Sample Preparation: Accurately weigh a known amount of the crude extract, dissolve it in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC.
- Quantification:
 - Generate a calibration curve by plotting the peak area of the **Regelinol** standards against their concentrations.
 - Determine the concentration of **Regelinol** in the sample by comparing its peak area to the calibration curve.
 - Calculate the yield of **Regelinol** in the plant material as follows: $\text{Yield (\%)} = (\text{Concentration of Regelinol in extract (mg/mL)} \times \text{Volume of extract (mL)}) / (\text{Weight of plant material (mg)}) \times 100$

Data Presentation

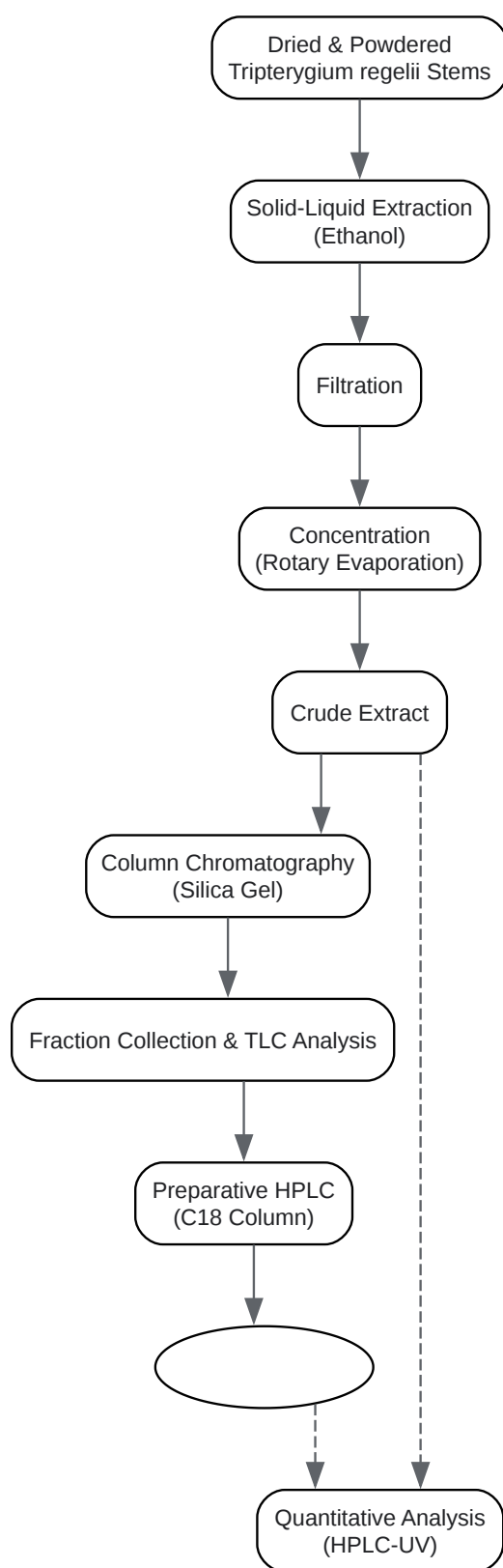
The following table summarizes representative quantitative data for the extraction of ursene-type triterpenoids from plant materials. Note that the actual yield of **Regelinol** may vary depending on the specific plant material and extraction conditions.

Parameter	Maceration with Reflux	Soxhlet Extraction	Ultrasound-Assisted Extraction
Solvent	95% Ethanol	95% Ethanol	95% Ethanol
Solvent-to-Solid Ratio	10:1 (v/w)	10:1 (v/w)	15:1 (v/w)
Extraction Time (hours)	4 - 6	6 - 8	0.5 - 1
Temperature (°C)	~78 (Boiling point of Ethanol)	~78 (Boiling point of Ethanol)	40 - 50
Typical Triterpenoid Yield (%)	1.0 - 2.5	1.5 - 3.0	2.0 - 4.0
Purity after initial extraction (%)	5 - 15	10 - 20	10 - 25

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of **Regelinol**.

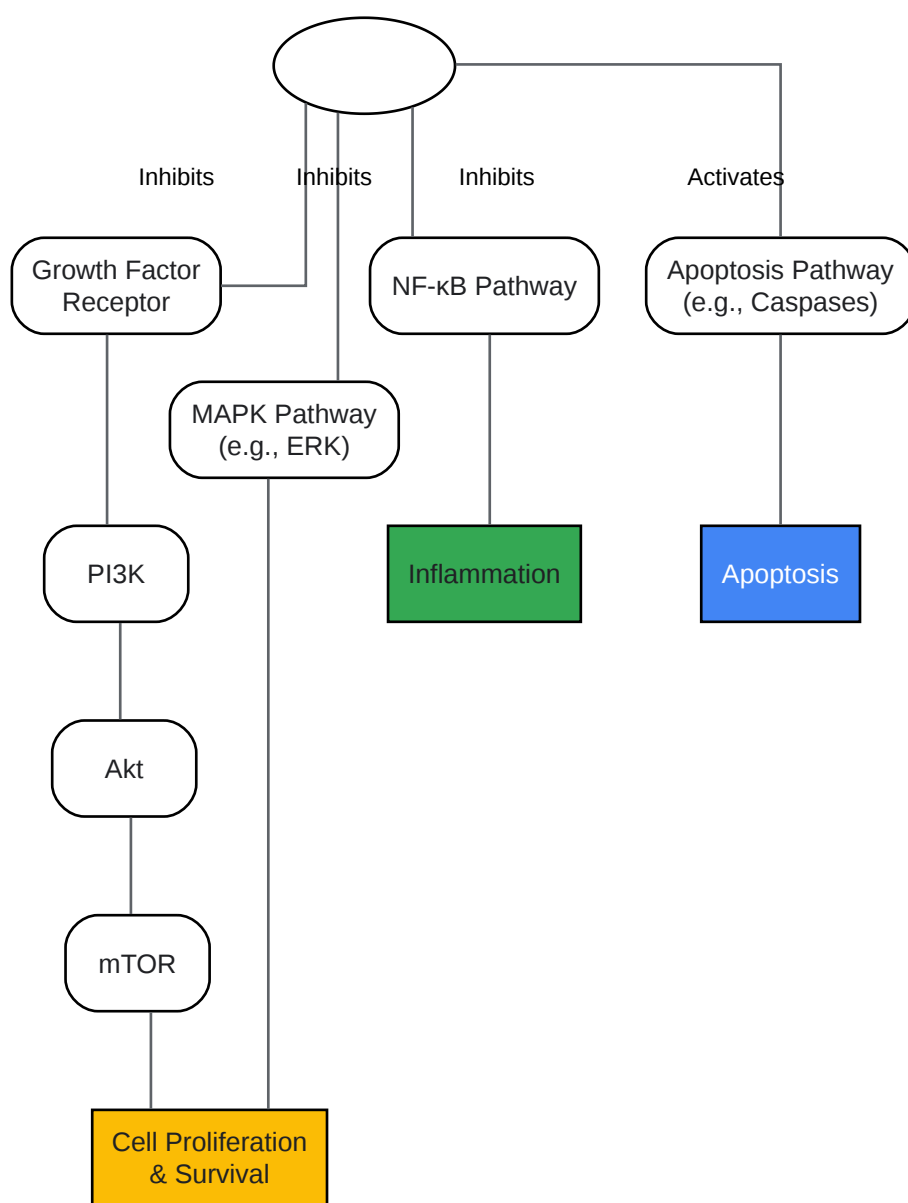


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Caption: Workflow for **Regelinol** extraction and purification.

Postulated Signaling Pathway for Antitumor Activity

Ursene-type triterpenoids, including **Regelinol**, are known to exert their antitumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagram depicts a simplified, postulated signaling pathway.



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Caption: Postulated antitumor signaling pathways of **Regelinol**.

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References

- 1. Triterpenoids from the stems of *Tripterygium regelii* - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com